molecular formula C15H23NO2S B1379611 Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1546454-23-2

Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1379611
M. Wt: 281.4 g/mol
InChI Key: SDVPPAZEQURUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C15H23NO2S and a molecular weight of 281.41 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiophene ring, which is a sulfur-containing heterocycle, fused with a tetrahydro ring. The molecule also contains an amino group and a carboxylate ester group .

Scientific Research Applications

Synthesis and Biological Activity

A significant application of this compound involves its conversion into derivatives with promising antibacterial, antifungal, and anti-inflammatory properties. One study outlines the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, showcasing potential antimicrobial and non-steroidal anti-inflammatory activities (Narayana et al., 2006). This demonstrates the chemical's role as a precursor in the development of compounds with significant biological activities.

Chemical Reactions and Structural Analysis

Another area of application is in chemical reactions and structural analysis, where derivatives of this compound are utilized to study new chemical reactions and analyze molecular structures. For example, research on the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has expanded the understanding of reaction mechanisms and product formation (Shipilovskikh et al., 2014). Additionally, the synthesis, characterization, and analysis of derivatives, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, offer insights into molecular structures and interactions (Çolak et al., 2021).

Novel Compound Synthesis

The compound is also pivotal in the synthesis of novel chemical structures that could have further applications in materials science, pharmaceuticals, and more. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines from tert-butyl derivatives showcases the compound's utility in creating novel heterocyclic compounds with potential applications in drug development and materials science (Ivanov et al., 2017).

properties

IUPAC Name

tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-5-9-6-7-10-11(8-9)19-13(16)12(10)14(17)18-15(2,3)4/h9H,5-8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVPPAZEQURUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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